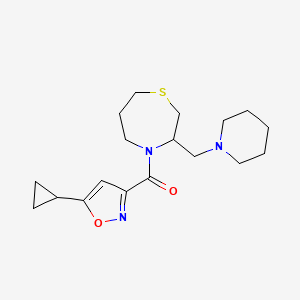

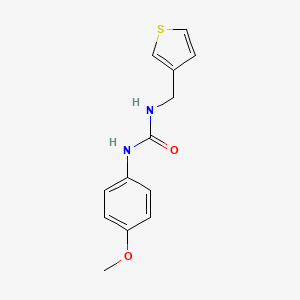

(Z)-N-ciclopentil-4-(5-(4-etilbencilideno)-4-oxo-2-tioxo-tiazolidin-3-il)butanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

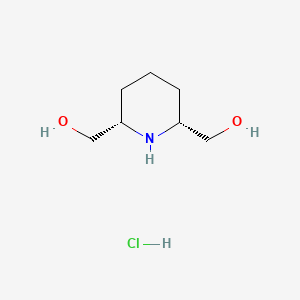

“(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” is a chemical compound with the molecular formula C21H26N2O2S2 . It has an average mass of 402.573 Da and a monoisotopic mass of 402.143555 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3 . Unfortunately, other properties such as melting point, boiling point, and flash point are not available from the search results.Aplicaciones Científicas De Investigación

Aplicaciones Ópticas No Lineales (NLO)

Investigaciones recientes han sintetizado un nuevo derivado de bencilidenomalononitrilo llamado 2-(4-etilbencilideno) malononitrilo (EBM). Los resultados experimentales indican que EBM tiene potencial para aplicaciones NLO .

Potencial Antimicrobiano

Si bien los estudios específicos sobre nuestro compuesto son limitados, se han evaluado compuestos relacionados que contienen imidazol para la actividad antimicrobiana. Por ejemplo:

Mecanismo De Acción

Target of Action

The primary target of the compound (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is the c-Myc-Max protein complex . This complex plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide acts by inhibiting the association and function of the c-Myc-Max complex . This disruption prevents the transactivation of c-Myc target gene expression, leading to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The compound’s action affects the c-Myc pathway, which is involved in the regulation of cell cycle progression and apoptosis . Downstream effects include the downregulation of human telomerase reverse transcriptase and the enhancement of chemosensitivity in human hepatocellular carcinoma cells .

Pharmacokinetics

It is soluble in dmso and water at concentrations less than 2mg/ml . This suggests that the compound may have good bioavailability. It is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .

Result of Action

The action of (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide results in several molecular and cellular effects. It inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo . It also induces cell cycle arrest, apoptosis, and myeloid differentiation in human acute myeloid leukemia .

Action Environment

The efficacy and stability of (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can be influenced by environmental factors such as temperature and pH. It is stable at a storage temperature of 2-8°C . The compound’s solubility suggests that it may be affected by the pH of the environment .

Propiedades

IUPAC Name |

N-cyclopentyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S2/c1-2-15-9-11-16(12-10-15)14-18-20(25)23(21(26)27-18)13-5-8-19(24)22-17-6-3-4-7-17/h9-12,14,17H,2-8,13H2,1H3,(H,22,24)/b18-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVPBVYUEBLSIF-JXAWBTAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2571683.png)